1-Penten-3-OL
Overview
Description
Synthesis Analysis
The synthesis of 1-penten-3-ol and its derivatives has been explored through different methodologies. For instance, the synthesis of (Z)-3,4,4-trimethyl-1-(triphenylstannyl)-1-pentene-3-ol demonstrates the application of X-ray diffraction methods and multinuclear NMR study, highlighting the structural intricacies of the synthesized compounds (Kayser et al., 1994).
Molecular Structure Analysis
The molecular structure and conformation of 1-penten-3-ol have been studied through various techniques such as gas electron diffraction and computational quantum calculations. A notable study used Density Functional Theory (DFT) to explore the ground electronic state of 1-penten-3-ol and its conformers, providing insights into the molecule's structural characteristics (González & Arrate, 2020).
Chemical Reactions and Properties
The reactivity of 1-penten-3-ol with various agents and under different conditions has been a subject of interest. Studies on its photooxidation and ozonolysis reveal significant insights into the environmental impact and degradation pathways of this compound. For example, the gas-phase ozonolysis of 1-penten-3-ol has been explored, determining rate coefficients and identifying reaction products and their yields (Dwyer et al., 2010).
Scientific Research Applications
Plant Pathogen Interactions
- Scientific Field: Plant Pathology and Microbiology .
- Application Summary: 1-Penten-3-OL is involved in the synthesis of Pentyl Leaf Volatiles (PLVs), which play a crucial role in plant resistance to Anthracnose Leaf Blight . PLVs are emitted by a diverse array of plant species and are involved in a variety of plant physiological processes .
- Methods of Application: The study utilized PLV-deficient mutants of maize and Arabidopsis and exogenous PLV applications to elucidate the biosynthetic order of individual PLVs . Two popular methods of volatile elicitation, wounding and freeze-thawing, were used to measure PLVs and GLVs after tissue disruption of leaves .
- Results: The study found that PLVs induce maize resistance to the anthracnose pathogen, Colletotrichum graminicola, the effect opposite to that conferred by GLVs . PLV-mediated resistance is associated with early increases of oxylipin α- and γ-ketols, and later increases of oxylipin ketotrienes, hydroxytrienes, and trihydroxydienes .
Flavor and Fragrance
- Scientific Field: Food Science and Perfumery .
- Application Summary: 1-Penten-3-OL is used as a flavor and a fragrance . It can be used for lift with cucumber, melon, berry, horseradish, strawberry, and tomato .
- Methods of Application: The specific methods of application in food science and perfumery are not detailed in the source .
- Results: The outcomes of using 1-Penten-3-OL in these fields are not quantitatively detailed in the source .
Phase Change Data Research
- Scientific Field: Physical Chemistry .
- Application Summary: 1-Penten-3-OL is used in research to study phase change data . This includes studying the boiling point and enthalpy of vaporization .
- Methods of Application: The specific methods of application in physical chemistry are not detailed in the source .
- Results: The outcomes of using 1-Penten-3-OL in these fields are not quantitatively detailed in the source .
Oxylipin Research
- Scientific Field: Plant Physiology .
- Application Summary: 1-Penten-3-OL is used in research to study oxylipins, which are important airborne chemical messengers that facilitate plant adaptation to a variety of environmental challenges .
- Methods of Application: The study utilized PLV-deficient mutants of maize and Arabidopsis and exogenous PLV applications to elucidate the biosynthetic order of individual PLVs . Two popular methods of volatile elicitation, wounding and freeze-thawing, were used to measure PLVs and GLVs after tissue disruption of leaves .
- Results: The study found that PLVs induce maize resistance to the anthracnose pathogen, Colletotrichum graminicola . Further analysis of PLV-treated and infected maize leaves revealed that PLV-mediated resistance is associated with early increases of oxylipin α- and γ-ketols, and later increases of oxylipin ketotrienes, hydroxytrienes, and trihydroxydienes .
Laboratory Chemicals
- Scientific Field: Chemistry .
- Application Summary: 1-Penten-3-OL is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes .
- Methods of Application: The specific methods of application in chemistry are not detailed in the source .
- Results: The outcomes of using 1-Penten-3-OL in these fields are not quantitatively detailed in the source .
Food, Drug, Pesticide or Biocidal Product Use
- Scientific Field: Food Science, Pharmacology, and Agriculture .
- Application Summary: 1-Penten-3-OL is used in food, drug, pesticide or biocidal product use . It can be used in the formulation of these products .
- Methods of Application: The specific methods of application in these fields are not detailed in the source .
- Results: The outcomes of using 1-Penten-3-OL in these fields are not quantitatively detailed in the source .
Safety And Hazards
1-Penten-3-OL is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with protective gloves, protective clothing, eye protection, and face protection . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
properties
IUPAC Name |
pent-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMXWZXFBOANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862293 | |
Record name | 1-Penten-3-ol | |
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Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless, mobile liquid; powerful, grassy-green odour | |
Record name | 1-Penten-3-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19396 | |
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Record name | 1-Penten-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
114.00 °C. @ 760.00 mm Hg | |
Record name | 1-Penten-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
90.1 mg/mL at 25 °C, sparsely soluble in water; miscible in ether, Miscible at room temperature (in ethanol) | |
Record name | 1-Penten-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Penten-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.831-0.837 | |
Record name | 1-Penten-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
9.68 [mmHg] | |
Record name | 1-Penten-3-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19396 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Penten-3-OL | |
CAS RN |
616-25-1 | |
Record name | 1-Penten-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Penten-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-PENTEN-3-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65446 | |
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Record name | 1-Penten-3-ol | |
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Record name | 1-Penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-1-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PENTEN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYU6Q1758M | |
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Record name | 1-Penten-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.